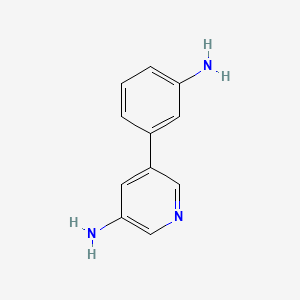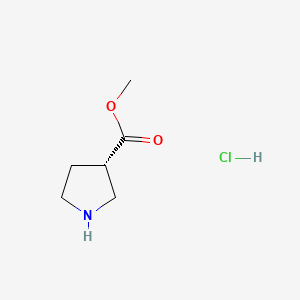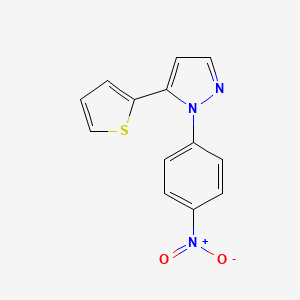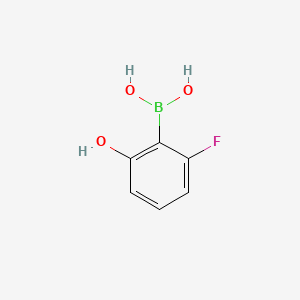![molecular formula C9H8ClN3O2 B581068 4-クロロ-5H-ピロロ[3,2-d]ピリミジン-6-カルボン酸エチル CAS No. 1638760-02-7](/img/structure/B581068.png)
4-クロロ-5H-ピロロ[3,2-d]ピリミジン-6-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
科学的研究の応用
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antibacterial and antitumor activities.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
作用機序
Target of Action
The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .
Result of Action
The binding of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .
生化学分析
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been found to interact with certain enzymes and proteins. For instance, similar compounds in the pyrrolopyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific interactions of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate with enzymes and proteins have not been reported in the literature.
Cellular Effects
Related pyrrolopyrimidine compounds have been shown to have significant antiproliferative effects on breast cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit CDKs, thereby disrupting cell cycle progression . This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Related compounds have been shown to interact with enzymes involved in cell cycle regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
類似化合物との比較
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and can be exploited for specific applications in medicinal chemistry and materials science .
特性
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIURKULUNOLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)












